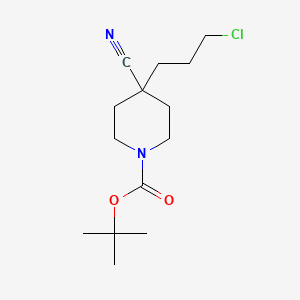

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

CAS No.: 1702300-72-8

Cat. No.: VC2894767

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1702300-72-8 |

|---|---|

| Molecular Formula | C14H23ClN2O2 |

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 |

| Standard InChI Key | ISILMCSLNHEKMN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N |

Introduction

Chemical Identity and Physical Properties

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic utility. The compound has a well-defined chemical identity with specific physicochemical properties that make it valuable for research purposes.

Basic Identification Data

The compound can be identified through various chemical parameters as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1702300-72-8 |

| Molecular Formula | C14H23ClN2O2 |

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate |

| InChI | InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 |

| InChIKey | ISILMCSLNHEKMN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N |

These identification parameters allow researchers to uniquely identify the compound in chemical databases and publications.

Structural Features

The structure of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate contains several key functional groups that define its chemical behavior:

-

A piperidine ring as the core structure

-

A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

-

A cyano (nitrile) group at the 4-position

-

A 3-chloropropyl substituent also at the 4-position

The presence of these distinct functional groups contributes to the compound's reactivity profile and potential applications in organic synthesis. The piperidine core is a common structural motif in pharmaceutical compounds, while the cyano group can serve as a precursor for various transformations including reduction to amines or hydrolysis to carboxylic acids. The 3-chloropropyl chain provides a reactive site for nucleophilic substitution reactions.

Chemical Reactivity and Properties

The reactivity of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is largely determined by its functional groups, each of which can participate in different types of chemical transformations.

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

-

The cyano group can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, or serve as an activating group for adjacent positions

-

The 3-chloropropyl chain provides a site for nucleophilic substitution reactions, potentially allowing for further functionalization

-

The Boc protecting group can be removed under acidic conditions, revealing the reactive piperidine nitrogen

-

The quaternary carbon at the 4-position of the piperidine ring could influence the stereochemical outcome of reactions involving this molecule

These reactive features make the compound potentially useful as an intermediate in the synthesis of more complex structures.

Applications in Research and Development

Pharmaceutical Research Applications

Piperidine derivatives, including compounds like tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate, have significant potential in pharmaceutical research due to their diverse biological activities. The nitrile group is known for its minimal steric demand, high polarization, and ability to act as a hydrogen bond acceptor, making it valuable in medicinal chemistry .

Nitrile-containing compounds are prevalent in pharmaceuticals, natural products, and industrial processes. The unique properties of the nitrile group include its ability to function as a hydroxyl or carboxyl isostere in drug design, potentially improving pharmacokinetic properties or binding affinity to target proteins .

Synthetic Applications

As an intermediate in organic synthesis, tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate could serve various purposes:

-

Building block for the synthesis of more complex molecules

-

Precursor for compounds requiring specific substitution patterns on the piperidine ring

-

Template for structure-activity relationship studies in drug discovery programs

The combination of the piperidine core with the cyano group makes this compound particularly interesting for developing compounds with potential central nervous system activity, as many drugs targeting the CNS contain piperidine motifs.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate appear in the chemical literature, including:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate - differs by having a hydroxymethyl group instead of the 3-chloropropyl and cyano groups

-

tert-Butyl 4-(chloro(cyclohexyl)methyl)piperidine-1-carboxylate - contains a different substitution pattern with a cyclohexyl group

These compounds share the core piperidine ring with Boc protection but differ in their substitution patterns. Such differences can significantly affect their chemical reactivity and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume